Cas no 886500-09-0 (2-Fluoro-5-methylbenzyl bromide)

2-Fluoro-5-methylbenzyl bromide Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-5-methylbenzyl bromide
- 2-(bromomethyl)-1-fluoro-4-methylbenzene
- 2-bromomethyl-1-fluoro-4-methyl-benzene
- JRD-1808
- AKOS009311664
- 2-Fluoro-5-methylbenzyl bromide, AldrichCPR
- SCHEMBL268462
- JS-4431
- Benzene, 2-(bromomethyl)-1-fluoro-4-methyl-
- MFCD06660227
- 886500-09-0
- EN300-1717811
- DTXSID40590697
- MYGZYGUNZCNJAU-UHFFFAOYSA-N
- DB-088319
-
- MDL: MFCD06660227
- Inchi: InChI=1S/C8H8BrF/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3
- InChI Key: MYGZYGUNZCNJAU-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)F)CBr
Computed Properties
- Exact Mass: 201.97900
- Monoisotopic Mass: 201.97934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 0Ų
- Surface Charge: 0
- XLogP3: 2.9
Experimental Properties
- Refractive Index: 1.5450
- PSA: 0.00000
- LogP: 3.02900
2-Fluoro-5-methylbenzyl bromide Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Packing Group:III
2-Fluoro-5-methylbenzyl bromide Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Fluoro-5-methylbenzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB205668-5 g |
2-Fluoro-5-methylbenzyl bromide; 97% |
886500-09-0 | 5 g |
€314.10 | 2023-07-20 | ||
Apollo Scientific | PC302923-1g |
2-Fluoro-5-methylbenzyl bromide |
886500-09-0 | 97% | 1g |
£51.00 | 2023-09-02 | |
Apollo Scientific | PC302923-5g |
2-Fluoro-5-methylbenzyl bromide |
886500-09-0 | 97% | 5g |
£154.00 | 2023-09-02 | |
Enamine | EN300-1717811-0.1g |
2-(bromomethyl)-1-fluoro-4-methylbenzene |
886500-09-0 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
abcr | AB205668-1 g |
2-Fluoro-5-methylbenzyl bromide; 97% |
886500-09-0 | 1 g |
€130.80 | 2023-07-20 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26871-5g |
2-Fluoro-5-methylbenzyl bromide, 97% |
886500-09-0 | 97% | 5g |
¥15141.00 | 2023-03-16 | |
Enamine | EN300-1717811-10g |
2-(bromomethyl)-1-fluoro-4-methylbenzene |
886500-09-0 | 95% | 10g |
$307.0 | 2023-09-20 | |
1PlusChem | 1P003HR4-100mg |
2-FLUORO-5-METHYLBENZYL BROMIDE |
886500-09-0 | 95% | 100mg |
$207.00 | 2024-04-20 | |
abcr | AB205668-5g |
2-Fluoro-5-methylbenzyl bromide, 97%; . |
886500-09-0 | 97% | 5g |
€313.50 | 2025-03-19 | |
1PlusChem | 1P003HR4-5g |
2-Fluoro-5-methylbenzyl bromide |
886500-09-0 | 98% | 5g |
$249.00 | 2025-02-19 |
2-Fluoro-5-methylbenzyl bromide Related Literature
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
Additional information on 2-Fluoro-5-methylbenzyl bromide
Introduction to 2-Fluoro-5-methylbenzyl bromide (CAS No. 886500-09-0)
2-Fluoro-5-methylbenzyl bromide, identified by the Chemical Abstracts Service Number (CAS No.) 886500-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a fluoro substituent and a methyl group on a benzyl bromide backbone, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the fluoro atom, in particular, imparts distinct electronic and steric effects, influencing its reactivity and utility in various synthetic transformations.
The bromide moiety in the molecular structure of 2-Fluoro-5-methylbenzyl bromide enhances its role as a versatile building block in organic synthesis. Brominated compounds are widely employed in medicinal chemistry due to their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, including those found in biologically active pharmaceuticals. The fluoro and methyl substituents further modulate the reactivity of the benzyl bromide group, allowing for precise control over synthetic pathways.
In recent years, the demand for fluorinated compounds has surged due to their prevalence in modern drugs. The fluoro atom is known to influence metabolic stability, lipophilicity, and binding affinity of drug molecules. For instance, fluoroalkyl groups have been incorporated into antiviral and anticancer agents to enhance their pharmacokinetic profiles. The compound 2-Fluoro-5-methylbenzyl bromide leverages these properties, making it an attractive precursor for synthesizing fluorinated derivatives with potential therapeutic applications.
One of the most compelling aspects of 2-Fluoro-5-methylbenzyl bromide is its utility in constructing heterocyclic frameworks. Heterocycles are fundamental structural motifs in numerous pharmacologically active compounds. The compound can undergo functionalization at multiple positions, allowing chemists to introduce diverse substituents while retaining the core fluoro-5-methylbenzyl scaffold. This flexibility has been exploited in the synthesis of various bioactive molecules, including kinase inhibitors and receptor ligands.
Recent advancements in synthetic methodologies have further highlighted the importance of 2-Fluoro-5-methylbenzyl bromide. For example, transition-metal-catalyzed reactions have enabled efficient transformations of this compound into more complex structures. These methods often involve palladium or copper catalysts that facilitate cross-coupling reactions under mild conditions. Such innovations have streamlined the synthesis of fluorinated intermediates, reducing reaction times and improving yields.
The pharmaceutical industry has also shown interest in 2-Fluoro-5-methylbenzyl bromide for its role in developing novel therapeutic agents. Researchers have explored its use in creating small molecule inhibitors targeting specific biological pathways. The ability to introduce fluorine atoms at precise positions allows for fine-tuning of drug properties such as bioavailability and selectivity. This has led to several preclinical studies investigating derivatives of 2-Fluoro-5-methylbenzyl bromide as potential treatments for various diseases.
Moreover, the agrochemical sector has begun leveraging the properties of 2-Fluoro-5-methylbenzyl bromide in developing new pesticides and herbicides. Fluorinated compounds often exhibit enhanced stability and efficacy against pests, making them valuable in crop protection strategies. The structural features of this compound allow for modifications that can improve its biological activity while minimizing environmental impact.
The synthesis of 2-Fluoro-5-methylbenzyl bromide itself is a testament to modern organic chemistry techniques. Traditional methods often involve halogenation reactions or Friedel-Crafts alkylation followed by functional group interconversion. However, recent studies have demonstrated more efficient routes that minimize byproducts and improve scalability. These advancements underscore the compound's significance as a research tool and industrial intermediate.
In conclusion,2-Fluoro-5-methylbenzyl bromide (CAS No. 886500-09-0) represents a cornerstone in synthetic organic chemistry with far-reaching implications across multiple industries. Its unique structural features—particularly the combination of a fluoro, a methyl, and a reactive bromide group—make it an indispensable reagent for constructing complex molecules. As research continues to uncover new applications for fluorinated compounds,2-Fluoro-5-methylbenzyl bromide will undoubtedly remain at the forefront of chemical innovation.
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